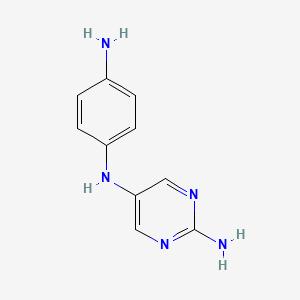
N5-(4-Aminophenyl)pyrimidine-2,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N5-(4-Aminophenyl)pyrimidine-2,5-diamine is an organic compound that belongs to the class of aminopyrimidines It is characterized by the presence of an aminophenyl group attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N5-(4-Aminophenyl)pyrimidine-2,5-diamine can be synthesized through a series of chemical reactions. One common method involves the reaction of 2,5-dichloropyrimidine with 4-aminophenylamine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated to a temperature of around 100°C for several hours to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N5-(4-Aminophenyl)pyrimidine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
N5-(4-Aminophenyl)pyrimidine-2,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of high-performance polymers and materials with specific properties
Mécanisme D'action
The mechanism of action of N5-(4-Aminophenyl)pyrimidine-2,5-diamine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(4-aminophenyl)pyrimidine: Similar structure with two aminophenyl groups attached to the pyrimidine ring.
4-Aminopyrimidine: Contains an amino group attached to the pyrimidine ring.
2,4-Diaminopyrimidine: Contains two amino groups attached to the pyrimidine ring
Uniqueness
N5-(4-Aminophenyl)pyrimidine-2,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H11N5 |
|---|---|
Poids moléculaire |
201.23 g/mol |
Nom IUPAC |
5-N-(4-aminophenyl)pyrimidine-2,5-diamine |
InChI |
InChI=1S/C10H11N5/c11-7-1-3-8(4-2-7)15-9-5-13-10(12)14-6-9/h1-6,15H,11H2,(H2,12,13,14) |
Clé InChI |
XSUBKRRDUGYAOM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)NC2=CN=C(N=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


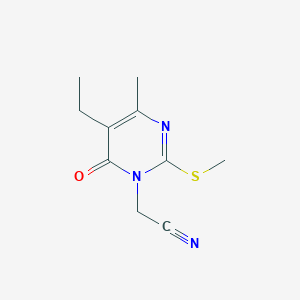
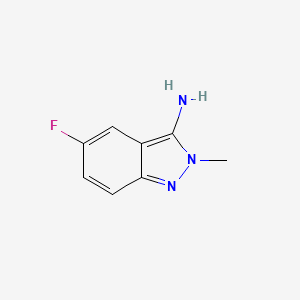
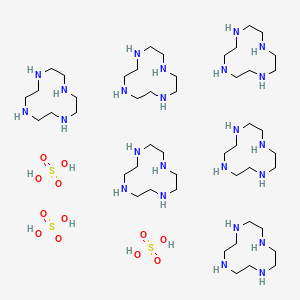
![3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B13116989.png)
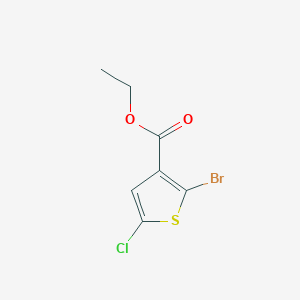

![azanium;azane;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] phosphate](/img/structure/B13117007.png)

![(18S)-4-methyl-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13117016.png)

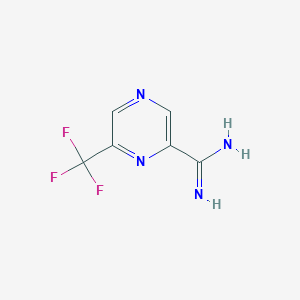

![2-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B13117053.png)

